molecular formula C7H3Cl4N B193067 Carbonimidic dichloride, (2,6-dichlorophenyl)- CAS No. 21709-18-2

Carbonimidic dichloride, (2,6-dichlorophenyl)-

Cat. No.: B193067
CAS No.: 21709-18-2
M. Wt: 242.9 g/mol
InChI Key: RWYACABMTMOUPG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,1-dichloro-N-(2,6-dichlorophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4N/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYACABMTMOUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485709
Record name Carbonimidic dichloride, (2,6-dichlorophenyl)-
Source EPA DSSTox
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Molecular Weight

242.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21709-18-2
Record name N-(2,6-Dichlorophenyl)carbonimidic dichloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonimidic dichloride, (2,6-dichlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonimidic dichloride, (2,6-dichlorophenyl)
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Preparation Methods

Traditional Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation approach remains a foundational method for synthesizing carbonimidic dichlorides. A patented process involves reacting 2,6-dichloroaniline with acetonitrile in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst . The reaction proceeds under solvent-free conditions at elevated temperatures (100–150°C), forming an intermediate imine that undergoes subsequent chlorination.

Key Steps and Conditions

  • Reagent Ratios :

    • 2,6-Dichloroaniline (0.36 mol) and acetonitrile (0.36 mol) are combined in a 1:1 molar ratio.

    • AlCl₃ (0.36 mol) is added gradually to prevent exothermic runaway .

  • Reaction Profile :

    • Temperature: 140°C for 2 hours.

    • Workup: The hot mixture is quenched with acidic water (pH < 7), followed by extraction with chloroform and recrystallization from diisopropyl ether .

  • Yield and Characterization :

    • Crystalline product yield: 48%.

    • Melting point: 111–113°C (free base); hydrochloride salt melts at 265–267°C .

This method’s limitations include moderate yields and the need for meticulous temperature control to avoid decomposition.

Modern Chlorination of Isonitriles with Sulfuryl Chloride

A breakthrough in carbonimidic dichloride synthesis involves the direct chlorination of isonitriles using sulfuryl chloride (SO₂Cl₂) . This method is highly efficient for aromatic substrates, including 2,6-dichlorophenyl derivatives.

Mechanism and Optimization

  • Reaction Equation :

    R─N≡C+SO2Cl2R─N=CCl2+SO2\text{R─N≡C} + \text{SO}_2\text{Cl}_2 \rightarrow \text{R─N=CCl}_2 + \text{SO}_2 \uparrow

    where R=2,6-dichlorophenyl\text{R} = 2,6\text{-dichlorophenyl}.

  • Conditions :

    • Temperature: −45°C to −20°C in dichloromethane.

    • Stoichiometry: 1 equivalent of SO₂Cl₂ per isonitrile .

  • Advantages :

    • Near-quantitative yields (up to 95%) with minimal byproducts.

    • Broad substrate compatibility, including sterically hindered aromatics .

Critical Considerations

  • Lower temperatures (−45°C) suppress radical chlorination side reactions.

  • Product stability: Carbonimidic dichlorides degrade at room temperature within 1–2 days, necessitating cold storage (−20°C) .

One-Pot Chlorination Using Sulfuryl and Thionyl Chloride

A hybrid method employs both sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂) to enhance chlorination efficiency . Thionyl chloride acts as a solvent and dehydrating agent, facilitating the conversion of formamide intermediates to dichlorides.

Protocol Overview

  • Chlorination Setup :

    • SO₂Cl₂ (1 equiv) dissolved in SOCl₂ is added to the substrate at 0°C.

    • Gradual warming to 60°C over 22 hours ensures complete conversion .

  • Byproduct Mitigation :

    • Radical chlorination at aromatic positions is minimized by maintaining acidic conditions and controlled reagent addition .

  • Workup and Isolation :

    • The crude product is extracted with chloroform, washed with NaOH, and recrystallized from ethanol .

Comparative Analysis of Synthetic Methods

Parameter Friedel-Crafts SO₂Cl₂ Chlorination SO₂Cl₂/SOCl₂ Hybrid
Yield48%95%85–90%
Reaction Time2–4 hours15–30 minutes22 hours
Temperature Range100–150°C−45°C to rt0–60°C
Byproduct FormationModerateLowModerate
ScalabilityIndustrialLab-scalePilot-scale

Key Findings :

  • The SO₂Cl₂ method offers superior yields and speed but requires cryogenic conditions.

  • Traditional Friedel-Crafts acylation, while lower-yielding, is better suited for bulk production due to simpler infrastructure .

Industrial-Scale Considerations

Cost and Safety

  • AlCl₃ : Inexpensive but hygroscopic, requiring anhydrous conditions .

  • SO₂Cl₂ : Corrosive and toxic, necessitating specialized handling equipment .

Purification Strategies

  • Recrystallization from diisopropyl ether (Friedel-Crafts) or ethanol (hybrid method) ensures ≥95% purity .

  • Activated carbon treatment removes colored impurities during clonidine synthesis .

Storage Stability

  • Carbonimidic dichlorides decompose at rt; commercial suppliers recommend storage at −20°C with desiccants .

Chemical Reactions Analysis

Types of Reactions

Carbonimidic dichloride, (2,6-dichlorophenyl)-, undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reducing Agents: Reducing agents like hydrogen gas in the presence of a catalyst are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amides, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Organic Synthesis

Carbonimidic dichloride is widely used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing various nitrogen-containing compounds .

Biological Research

Research has indicated potential biological activities for carbonimidic dichloride:

  • Antimicrobial Activity : The compound exhibits significant efficacy against various bacterial strains. For example, studies have shown minimum inhibitory concentrations (MICs) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Anticancer Potential : In vitro studies on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM .
Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
2550

Pharmaceutical Applications

Carbonimidic dichloride is explored as a precursor for pharmaceutical compounds. Its derivatives have shown promising results in treating infections and potentially in anticancer therapies . The compound's unique structure allows it to interact with various biological targets, enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action of carbonimidic dichloride, (2,6-dichlorophenyl)-, involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of the carbonimidic dichloride group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2,6-Dichlorophenyl)-carbonimidic dichloride
  • CAS Registry Number : 21709-18-2
  • Molecular Formula : C₇H₃Cl₄N
  • Molecular Weight : 242.92 g/mol
  • Structure : Cl₂C=N–(2,6-dichlorophenyl)

Properties :

  • Physical State : Neat solid
  • Reactivity : Moisture-sensitive, requiring anhydrous handling .
  • Applications : Primarily identified as an impurity in the synthesis of Clonidine, a pharmaceutical α₂-adrenergic agonist .

Synthesis : Prepared via reactions involving aryl isothiocyanates and chlorine, as described in general methods for carbonimidic dichlorides .

Comparison with Similar Carbonimidic Dichlorides

Phenylcarbonimidic Dichloride (CAS 622-44-6)

  • Formula : C₇H₅Cl₂N
  • Molecular Weight : 178.03 g/mol .
  • Structure : Cl₂C=N–Ph (phenyl substituent).
  • Properties: Hazards: Poisonous, corrosive, and water-reactive, releasing HCl fumes .
  • Key Differences: The absence of chlorine substituents on the phenyl ring reduces steric hindrance and electron-withdrawing effects compared to the 2,6-dichloro derivative.

(4-Nitrophenyl)-Carbonimidic Dichloride (CAS 2666-74-2)

  • Formula : C₇H₄Cl₂N₂O₂
  • Molecular Weight : 217.96 g/mol .
  • Structure : Cl₂C=N–(4-nitrophenyl).
  • Properties :
    • Melting Point : 68°C .
    • Acidity : Predicted pKa ≈ -3.97, indicating strong electrophilicity .
  • Key Differences :
    • The nitro group at the para position enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions compared to the 2,6-dichloro derivative.
    • Higher solubility in polar solvents due to nitro group polarity.

Octyl-Carbonimidic Dichloride (CAS 57509-82-7)

  • Formula : C₉H₁₇Cl₂N
  • Molecular Weight : 210.15 g/mol .
  • Structure : Cl₂C=N–(octyl).
  • Properties: Lipophilicity: Higher due to the aliphatic octyl chain, enhancing solubility in non-polar solvents .
  • Key Differences :
    • The aliphatic substituent eliminates aromatic conjugation, reducing resonance stabilization and altering reactivity toward electrophiles.
    • Less steric hindrance compared to aryl-substituted analogs.

Structural and Reactivity Analysis

Electronic Effects

  • 2,6-Dichlorophenyl Derivative : The two chlorine atoms at ortho positions create steric hindrance and strong electron-withdrawing effects, directing reactivity toward electrophilic substitutions at the para position .
  • 4-Nitrophenyl Derivative : The nitro group provides stronger electron withdrawal, accelerating reactions like nucleophilic acyl substitution .

Stability and Handling

  • Moisture Sensitivity : All carbonimidic dichlorides hydrolyze in the presence of water, but the 2,6-dichloro derivative is particularly moisture-sensitive .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features Applications
(2,6-Dichlorophenyl)- C₇H₃Cl₄N 242.92 Not reported High steric hindrance, moisture-sensitive Clonidine impurity profiling
Phenyl- C₇H₅Cl₂N 178.03 Not reported Corrosive, water-reactive Organic synthesis (limited)
(4-Nitrophenyl)- C₇H₄Cl₂N₂O₂ 217.96 68 Strong electrophilicity, polar solubility High-energy materials
Octyl- C₉H₁₇Cl₂N 210.15 Not reported Lipophilic, low steric hindrance Surfactant intermediates

Biological Activity

Carbonimidic dichloride, (2,6-dichlorophenyl)-, also known as N-(2,6-dichlorophenyl)carbonimidic dichloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_{8}H5_{5}Cl2_{2}N
  • Molecular Weight : 202.04 g/mol
  • CAS Number : 2666-70-8
  • LogP Value : Approximately 3.79, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.

The biological activity of carbonimidic dichloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dichlorophenyl group enhances its reactivity and potential to form adducts with nucleophiles, which can lead to alterations in cellular functions.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that compounds similar to carbonimidic dichloride exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
    • A study highlighted the compound's potential in treating protozoan infections, suggesting a broad spectrum of antimicrobial action .
  • Anticancer Potential :
    • Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
    • A notable case study involved the testing of a related compound in vitro, which showed promising results in reducing tumor cell viability by targeting specific signaling pathways associated with cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of carbonimidic dichloride against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with carbonimidic dichloride resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
2550

Q & A

Q. How can Carbonimidic dichloride, (2,6-dichlorophenyl)- be leveraged in developing novel polymer catalysts?

  • Methodological Answer : Functionalize the imidic chloride group with Lewis basic moieties (e.g., pyridines) to create heterogeneous catalysts. Characterize catalytic efficiency via kinetic studies (e.g., turnover frequency in cross-coupling reactions). Surface analysis techniques like X-ray photoelectron spectroscopy (XPS) can confirm active-site coordination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbonimidic dichloride, (2,6-dichlorophenyl)-
Reactant of Route 2
Carbonimidic dichloride, (2,6-dichlorophenyl)-

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